Cas no 2138410-51-0 (1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one)

1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one structure
2138410-51-0 structure
Product name:1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
CAS No:2138410-51-0
MF:C9H13N3O2
MW:195.218421697617
CID:6125817
PubChem ID:165842926

1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2138410-51-0
    • 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
    • EN300-744670
    • Inchi: 1S/C9H13N3O2/c1-14-6-9(13)8-4-10-11-12(8)5-7-2-3-7/h4,7H,2-3,5-6H2,1H3
    • InChI Key: TYSOKSOGOGJLTL-UHFFFAOYSA-N
    • SMILES: O(C)CC(C1=CN=NN1CC1CC1)=O

Computed Properties

  • Exact Mass: 195.100776666g/mol
  • Monoisotopic Mass: 195.100776666g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 57Ų

1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-744670-1.0g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
1.0g
$1343.0 2025-03-11
Enamine
EN300-744670-5.0g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
5.0g
$3894.0 2025-03-11
Enamine
EN300-744670-0.25g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
0.25g
$1235.0 2025-03-11
Enamine
EN300-744670-0.5g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
0.5g
$1289.0 2025-03-11
Enamine
EN300-744670-0.05g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
0.05g
$1129.0 2025-03-11
Enamine
EN300-744670-2.5g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
2.5g
$2631.0 2025-03-11
Enamine
EN300-744670-10.0g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
10.0g
$5774.0 2025-03-11
Enamine
EN300-744670-0.1g
1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one
2138410-51-0 95.0%
0.1g
$1183.0 2025-03-11

Additional information on 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one

Professional Introduction to Compound with CAS No. 2138410-51-0 and Product Name: 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one

Compound with the CAS number 2138410-51-0 and the product name 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecular framework of this compound incorporates a triazole ring, which is a well-known pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability. The presence of a cyclopropylmethyl substituent further contributes to its structural complexity and may influence its pharmacokinetic profile, making it an intriguing candidate for further investigation.

The 2-methoxyethan-1-one moiety in the compound’s structure suggests potential solubility advantages, which are crucial for formulation development in pharmaceuticals. This feature could facilitate the compound’s use in various drug delivery systems, including oral and parenteral formulations. The combination of these structural elements positions this compound as a promising scaffold for developing novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has been instrumental in evaluating the potential of compounds like 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one. Molecular docking studies have shown that this compound exhibits strong binding affinity to several biological targets, including enzymes and receptors involved in critical metabolic pathways. These findings align with the growing interest in designing molecules that can modulate such pathways for therapeutic benefit.

In particular, the triazole ring has been extensively studied for its role in inhibiting various enzymes and receptors. For instance, triazole derivatives have demonstrated efficacy in treating fungal infections by inhibiting ergosterol biosynthesis. Additionally, triazole-containing compounds have shown promise in anti-inflammatory and anticancer applications due to their ability to modulate inflammatory pathways and interfere with cancer cell proliferation. The specific substitution pattern in 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one may enhance its selectivity and potency against these targets.

The cyclopropylmethyl group is another key structural feature that warrants detailed investigation. Cyclopropyl-substituted molecules are known to exhibit favorable pharmacokinetic properties due to their reduced metabolic liability. This feature could make 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one a suitable candidate for long-term therapeutic use. Furthermore, the cyclopropyl group can influence the electronic properties of the molecule, potentially enhancing its interaction with biological targets.

The 2-methoxyethan-1-one moiety contributes to the compound’s solubility and bioavailability, which are critical factors in drug development. Methoxy-substituted ketones have been widely used in medicinal chemistry due to their ability to improve solubility while maintaining pharmacological activity. This feature makes 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one a promising candidate for further optimization as a drug candidate.

Recent studies have also highlighted the importance of structure-based drug design in developing novel therapeutics. High-throughput screening (HTS) combined with computational modeling has accelerated the discovery of lead compounds like 1-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-5-yl]-2-methoxyethan-1-one. These approaches have enabled researchers to rapidly assess the binding affinity and selectivity of compounds against various biological targets. The integration of machine learning algorithms has further enhanced the efficiency of this process by predicting molecular properties with high accuracy.

The potential applications of this compound extend beyond traditional pharmaceutical uses. For instance, it may find utility in agrochemicals as a precursor for designing novel pesticides or herbicides. The unique structural features of this compound could also make it suitable for developing materials with specialized properties, such as ligands for metal chelation or catalysts for organic transformations.

In conclusion,CAS No. 2138410-51-0 represents a structurally complex and multifaceted compound with significant potential in pharmaceutical research. The combination of a triazole ring, a cyclopropylmethyl substituent, and a 2-methoxyethan-1-one moiety makes it an intriguing candidate for further investigation. Advances in computational chemistry and structure-based drug design have positioned this compound as a promising scaffold for developing novel therapeutic agents. Its potential applications extend beyond traditional pharmaceutical uses into agrochemicals and materials science. Further research is warranted to fully explore its therapeutic potential and optimize its pharmacological properties.

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